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For researchers, scientists, and drug development professionals, this guide provides an in-

depth, data-driven comparison of approved and emerging covalent inhibitors targeting the

KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer

(NSCLC).

The discovery of small molecules capable of directly and irreversibly binding to the cysteine

residue of the KRAS G12C mutant protein marked a paradigm shift in targeting what was once

considered an "undruggable" oncogene. Sotorasib (Lumakras®) and adagrasib (Krazati®)

have paved the way as the first FDA-approved therapies in this class, demonstrating significant

clinical activity. This guide offers a comprehensive analysis of their preclinical and clinical

performance, alongside a look at the next wave of inhibitors poised to enter the clinical arena,

including divarasib, garsorasib, olomorasib, and fulzerasib.

Mechanism of Action: Covalent Inhibition of the
"Switched Off" State
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive

GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to

its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK

(MAPK) and PI3K-AKT cascades, driving uncontrolled cell proliferation and survival.

Sotorasib, adagrasib, and the other emerging inhibitors discussed are all covalent inhibitors

that function by specifically and irreversibly binding to the mutant cysteine-12 residue of KRAS
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G12C. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound

conformation, thereby preventing downstream signaling.
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To cite this document: BenchChem. [The Evolving Landscape of KRAS G12C Inhibition: A
Head-to-Head Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2745184#head-to-head-comparison-of-k-ras-g12c-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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